REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[OH:12])[O:8][C:7]([CH3:13])=[C:6]([C:14]([OH:16])=[O:15])[C:5]2=[O:17].CN(C)C=O.[C:23](OC(=O)C)(=[O:25])[CH3:24].[C:30](OCC)(=[O:32])[CH3:31]>N1C=CC=CC=1>[C:23]([O:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][C:30](=[O:32])[CH3:31])[O:8][C:7]([CH3:13])=[C:6]([C:14]([OH:16])=[O:15])[C:5]2=[O:17])(=[O:25])[CH3:24]
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Name
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6,7-dihydroxy-2-methylchromone-3-carboxylic acid
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Quantity
|
2.24 g
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Type
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reactant
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Smiles
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OC=1C=C2C(C(=C(OC2=CC1O)C)C(=O)O)=O
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Name
|
|
Quantity
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30 mL
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Type
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reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
2.3 mL
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Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
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reactant
|
Smiles
|
C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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was stirred at room temperature for 3 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
the organic layer was washed successively with 6N-HCl and water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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CUSTOM
|
Details
|
The solvent was evaporated
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Type
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ADDITION
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Details
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ethyl ether was added to the residue
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Type
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FILTRATION
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Details
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The resulting solid was collected by filtration
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Type
|
WASH
|
Details
|
It was washed with a 1:1 mixed solvent of ethyl acetate and ethyl ether
|
Type
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CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C=C2C(C(=C(OC2=CC1OC(C)=O)C)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.93 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |